molecular formula C16H21N5O10S2 B11929768 Cefixime Trihydrate; Cefixime; (6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate

Cefixime Trihydrate; Cefixime; (6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate

Cat. No.: B11929768
M. Wt: 507.5 g/mol
InChI Key: IPYWNMVPZOAFOQ-XZVQIPOZSA-N
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Description

Cefixime Trihydrate; Cefixime; (6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate is a third-generation cephalosporin antibiotic. It is used to treat a variety of bacterial infections by inhibiting bacterial cell wall synthesis, leading to cell lysis and death . This compound is effective against both Gram-positive and Gram-negative bacteria, making it a broad-spectrum antibiotic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cefixime Trihydrate involves several steps. One common method includes the reaction of cefixime side-chain active ester with 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) in a water system. The reaction is catalyzed and maintained at a temperature between 25 and 45°C for 0.5 to 6 hours to form cefixime methyl ester. This intermediate is then hydrolyzed at 20 to 25°C, followed by crystallization to obtain Cefixime Trihydrate .

Industrial Production Methods

Industrial production of Cefixime Trihydrate often involves mechanochemical techniques to enhance solubility and bioavailability. This includes the formation of ternary inclusion complexes with hydroxypropyl-β-cyclodextrin and sulfobutylether-β-cyclodextrin, which are further processed using methods like co-precipitation, solvent evaporation, and freeze drying .

Chemical Reactions Analysis

Types of Reactions

Cefixime Trihydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for its therapeutic use.

    Reduction: Reduction reactions are less common for Cefixime Trihydrate.

    Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions involving Cefixime Trihydrate include acids, bases, and catalysts that facilitate hydrolysis and esterification. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include various intermediates like cefixime methyl ester, which is further processed to yield the final product, Cefixime Trihydrate .

Scientific Research Applications

Cefixime Trihydrate has a wide range of scientific research applications:

Mechanism of Action

Cefixime Trihydrate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to cell wall instability and ultimately bacterial cell lysis and death . The compound is particularly effective against bacteria that produce beta-lactamase enzymes, as it is more stable in their presence compared to earlier generations of cephalosporins .

Comparison with Similar Compounds

Cefixime Trihydrate is compared with other third-generation cephalosporins such as:

  • Ceftriaxone
  • Cefotaxime
  • Ceftazidime

Uniqueness

Cefixime Trihydrate is unique due to its oral bioavailability and broad-spectrum activity. Unlike some other cephalosporins, it can be administered orally, making it more convenient for outpatient treatment .

Similar Compounds

Similar compounds include other third-generation cephalosporins like Ceftriaxone, Cefotaxime, and Ceftazidime, which share a similar mechanism of action but differ in their pharmacokinetic properties and spectrum of activity .

Properties

Molecular Formula

C16H21N5O10S2

Molecular Weight

507.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;trihydrate

InChI

InChI=1S/C16H15N5O7S2.3H2O/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7;;;/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27);3*1H2/b20-9+;;;/t10-,14-;;;/m1.../s1

InChI Key

IPYWNMVPZOAFOQ-XZVQIPOZSA-N

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O.O.O.O

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O.O.O.O

Origin of Product

United States

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